molecular formula C12H14N2O2 B1301114 Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-49-5

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1301114
CAS No.: 81438-49-5
M. Wt: 218.25 g/mol
InChI Key: LNDVLHZORNVGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard heterocyclic naming conventions, with the primary designation being this compound. The nomenclature reflects the fusion of an imidazole ring with a pyridine ring system, where the bracketed numbers [1,2-a] indicate the specific fusion pattern between the two heterocyclic components. The positional numbering system places the carboxylate functional group at position 3, while methyl substituents occupy positions 2 and 5 of the fused ring system.

Alternative chemical designations for this compound include several synonymous forms that appear in chemical databases and literature. The compound is also referenced as 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, which represents the systematic name expressed in terms of the parent carboxylic acid and its ethyl ester derivative. Additional database identifiers include various alphanumeric codes such as DTXSID60371344, MFCD03265214, and AKOS016380274, which serve as unique identifiers in different chemical information systems.

The systematic nomenclature distinguishes this compound from closely related structural isomers, particularly ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, which differs only in the positioning of one methyl substituent. This subtle structural variation results in distinct chemical and physical properties, emphasizing the importance of precise nomenclature in chemical identification. The International Union of Pure and Applied Chemistry naming system ensures unambiguous identification by specifying the exact positions of all substituents on the heterocyclic framework.

Properties

IUPAC Name

ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-5-6-8(2)14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDVLHZORNVGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371344
Record name ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-49-5
Record name ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives with Ethyl 2-Chloroacetoacetate

A widely used method involves reacting substituted 2-aminopyridines with ethyl 2-chloroacetoacetate under reflux conditions in solvents such as 1,2-dimethoxyethane or ethanol. This reaction forms the imidazo[1,2-a]pyridine ring via nucleophilic substitution and intramolecular cyclization.

  • Example Procedure :
    • 2-Amino-5-methylpyridine is reacted with ethyl 2-chloroacetoacetate in 1,2-dimethoxyethane at reflux for 12-16 hours.
    • The reaction mixture is concentrated and purified by column chromatography to isolate this compound as a white solid.
    • Yields typically range from 60% to 75% depending on reaction conditions and purification methods.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times significantly while maintaining good yields.

  • Key Features :
    • Reaction of 2-aminopyridine derivatives with α-haloketones or α-ketoesters under microwave conditions in ethanol or other polar solvents.
    • Reaction times reduced to 30 minutes to 1 hour.
    • Purification by recrystallization or chromatography yields the target ester with high purity.

One-Pot Mg3N2-Assisted Annulation

A novel method uses magnesium nitride (Mg3N2) as a source of ammonia and catalyst in protic solvents to facilitate one-pot annulation reactions.

  • Mechanism :
    • Mg3N2 reacts with 2-pyridyl ketones and ethyl glyoxylate to form the imidazo[1,2-a]pyridine carboxylate scaffold.
    • This method allows for the synthesis of 1,3-disubstituted imidazo[1,2-a]pyridines with good yields and operational simplicity.
    • Although this method is more commonly reported for 1,3-disubstituted analogs, it provides a conceptual framework for synthesizing related compounds.

Ester Hydrolysis and Further Functionalization

Ethyl esters can be hydrolyzed under basic conditions (e.g., LiOH in ethanol/water) to yield the corresponding carboxylic acids, which can be further derivatized to amides or other functional groups.

  • Typical Conditions :
    • Refluxing ethyl ester with 1M LiOH in ethanol for 24-36 hours.
    • Acidification with HCl to precipitate the carboxylic acid.
    • Purification by filtration and drying.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Reaction Time Yield (%) Notes
Cyclization with ethyl 2-chloroacetoacetate 2-Amino-5-methylpyridine + ethyl 2-chloroacetoacetate Reflux in 1,2-dimethoxyethane or ethanol 12-16 hours 60-75 Classical method, moderate reaction time
Microwave-Assisted Synthesis Same as above Microwave irradiation in ethanol 30-60 minutes 70-80 Faster, energy-efficient
Mg3N2-Assisted One-Pot Annulation 2-Pyridyl ketones + ethyl glyoxylate + Mg3N2 Protic solvent, ambient to reflux 6-12 hours 65-85 Novel, catalyst-assisted, one-pot reaction
Ester Hydrolysis Ethyl ester intermediate LiOH in ethanol/water, reflux 24-36 hours 85-90 For conversion to carboxylic acid

Detailed Research Findings

  • The cyclization of 2-aminopyridines with ethyl 2-chloroacetoacetate is well-documented and provides a reliable route to this compound with good yields and purity.
  • Microwave-assisted methods improve reaction efficiency and reduce solvent use, aligning with green chemistry principles.
  • Mg3N2-assisted synthesis offers a promising alternative, especially for complex substituted derivatives, by combining ammonia generation and catalysis in one step.
  • Hydrolysis of the ester group is straightforward and allows for further functionalization, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Synthesis of Ethyl 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of this compound typically involves multi-step reactions starting with substituted 2-amino-picolines. The compound is synthesized by reacting ethyl 2-chloroacetoacetate with various substituted amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The final products are purified through column chromatography to yield the desired imidazo compounds in good yields .

Antituberculosis Activity

One of the most notable applications of this compound is its potent antituberculosis activity. Research has shown that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains . These compounds have been evaluated for their selectivity and efficacy in vitro and have shown promising results in treating both replicating and non-replicating Mtb strains.

Other Biological Activities

Beyond its antituberculosis properties, imidazo[1,2-a]pyridines have been investigated for various other biological activities:

  • Antimicrobial Properties : Several studies indicate that derivatives of this compound possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
  • Cardiotonic Agents : Some substituted imidazo[1,2-a]pyridines have been identified as potential cardiotonic agents, which can be beneficial in treating heart conditions .
  • Calcium Channel Blockers : Certain derivatives act as calcium channel blockers or local anesthetics, indicating their utility in cardiovascular therapies and pain management .

Case Study 1: Antitubercular Efficacy

A study published in 2011 synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their antitubercular efficacy against various strains of Mtb. The results demonstrated that several compounds had MIC values ≤1 μM, indicating strong activity against both replicating and dormant forms of the bacteria. The lead compound showed remarkable selectivity against Mtb compared to non-mycobacterial organisms .

Case Study 2: Structure-Activity Relationship

Another significant study focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives. By modifying different substituents on the core structure, researchers were able to enhance the potency and selectivity of these compounds against Mtb. This research highlighted the importance of specific functional groups in optimizing biological activity and led to the identification of new candidates for further development .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Accessibility: The 2,5- and 2-methyl derivatives are synthesized directly from commercially available aminopyridines, while 2,6- and 2,7-isomers require additional functionalization steps (e.g., BOP-Cl-mediated coupling) .

Physicochemical Properties

Property 2,5-Dimethyl 2,6-Dimethyl 2,7-Dimethyl 2-Methyl
Molecular Formula C₁₂H₁₄N₂O₂ C₁₂H₁₄N₂O₂ C₁₂H₁₄N₂O₂ C₁₁H₁₂N₂O₂
Molecular Weight 218.25 218.25 218.25 204.23
Melting Point (°C) Not reported 173–175 Not reported 69 (reported for 2-methyl analog)
Purity ≥98% (discontinued) 95% 99.57% Marketed globally
Solubility Likely polar aprotic solvents DMSO-soluble Ethyl acetate-soluble Ethanol-soluble

Key Observations :

  • The 2,7-dimethyl variant exhibits the highest reported purity (99.57%), likely due to optimized synthetic protocols .
  • Melting points are sparsely reported, but the 2,6-dimethyl analog shows a distinct melting range (173–175°C), suggesting crystalline stability .
Antimycobacterial Activity
  • 2,5-Dimethyl : Used to synthesize cinnamamide hybrids with moderate activity against Mycobacterium tuberculosis (MIC: 8–32 µg/mL) .
  • 2,6-Dimethyl : Demonstrated superior antimycobacterial efficacy (MIC: 4–16 µg/mL) in amide-cinnamamide derivatives, attributed to enhanced lipophilicity .

Market Availability and Commercial Relevance

  • 2,5-Dimethyl : Discontinued by CymitQuimica but available via custom synthesis .
  • 2,7-Dimethyl : Readily available from MSE Supplies (5 g, $922.90) and Combi-Blocks (98% purity) .
  • 2-Methyl: Subject of a 2025 market report, highlighting demand in North America and Asia for pharmaceutical R&D .

Biological Activity

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 81438-49-5

This compound features a heterocyclic structure that allows for various interactions with biological targets. The compound's unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. Notably, it has been observed that similar compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, including those resistant to conventional treatments.

CompoundMIC (µg/mL)Activity Against
This compound≤ 12.5Mycobacterium tuberculosis (H37RV strain)
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide≤ 1Multi-drug resistant Mtb strains

The minimum inhibitory concentration (MIC) values suggest that this compound is effective against Mtb at concentrations comparable to other potent agents .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The imidazo[1,2-a]pyridine scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : Demonstrated significant cytotoxic effects at micromolar concentrations.

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine structure influence biological activity. Compounds with varying substitutions on the imidazole ring have been synthesized and tested for their potency against both microbial and cancerous cells.

Table: SAR Overview

Substituent PositionModification TypeEffect on Activity
2Methyl GroupIncreased potency against Mtb
5Ethyl GroupEnhanced selectivity for cancer cells
3Carboxylic AcidBroader spectrum of antimicrobial activity

Case Studies

Several key studies have highlighted the efficacy of this compound:

  • Study on Antituberculosis Activity :
    • Conducted by researchers evaluating a series of imidazo derivatives.
    • Results indicated that compounds similar to this compound exhibited MIC values as low as ≤12.5 µg/mL against Mtb .
  • Cytotoxicity Assessment :
    • In vitro tests on HeLa and MCF-7 cells showed significant inhibition of cell growth.
    • IC50 values were determined to be in the range of micromolar concentrations .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate and its analogs?

The compound is typically synthesized via Friedel-Crafts acylation or cyclocondensation reactions. For example, ethyl 3-oxopropanoate derivatives react with 2-aminopyridines in acetonitrile under catalytic conditions (e.g., CBr₄) to form the imidazo[1,2-a]pyridine core . Lewis acids like FeCl₃ or AlCl₃ are often used to enhance regioselectivity at the C-3 position, ensuring high yields (>70%) and purity . Key parameters include solvent choice (CH₃CN or DCM), temperature (80–100°C), and stoichiometric control of reagents to avoid side products like dimerized intermediates.

Q. How can researchers verify the structural integrity of this compound?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • 1H/13C NMR : Characteristic signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and methyl groups on the imidazo ring (δ ~2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (1700–1750 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .
  • HRMS : Exact mass matching within 3 ppm error (e.g., [M+H]+ calcd. 307.03025, found 307.03034) .
  • X-ray crystallography : Resolves substituent positions and confirms planar geometry of the fused bicyclic system .

Advanced Research Questions

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation for imidazo[1,2-a]pyridine derivatives?

Regioselective acylation at C-3 requires precise control of:

  • Catalysts : FeCl₃ or AlCl₃ preferentially activate the electrophilic site at C-3 over C-2, minimizing competing reactions .
  • Substituent effects : Electron-donating groups (e.g., methyl at C-5) enhance electrophilicity at C-3 by resonance stabilization .
  • Reaction time : Short durations (15–30 min) prevent over-acylation or decomposition, as seen in kinetic studies . Contradictions in regioselectivity data (e.g., unexpected C-2 acylation) may arise from steric hindrance or solvent polarity, necessitating DFT calculations to model transition states .

Q. How do structural modifications influence the biological activity of this compound analogs?

SAR studies reveal that:

  • Ester substituents : Replacement of ethyl with bulkier groups (e.g., benzyl) enhances binding to targets like PI3Kα by increasing hydrophobic interactions .
  • Methyl groups : The 2,5-dimethyl configuration improves metabolic stability compared to unsubstituted analogs, as shown in microsomal assays .
  • Heterocyclic fusion : Pyrido[1,2-a]benzimidazole analogs exhibit antineoplastic activity via GABA-A receptor modulation, suggesting scaffold-switching as a viable strategy .

Q. What analytical methods resolve contradictions in reaction yields or purity for scaled-up synthesis?

Discrepancies between small- and large-scale reactions often stem from:

  • Heat transfer inefficiencies : Use microwave-assisted synthesis ensures uniform heating, reducing by-products (e.g., dimerization) .
  • Purification challenges : Reverse-phase HPLC with C18 columns (MeCN/H₂O gradient) separates closely eluting impurities .
  • Catalyst deactivation : ICP-MS analysis detects trace metal leaching (e.g., Fe³⁺), prompting catalyst replenishment during prolonged reactions .

Methodological Considerations

  • Parallel synthesis : High-throughput screening of reaction conditions (e.g., solvent, catalyst) accelerates optimization .
  • In silico modeling : DFT studies predict regioselectivity trends, reducing experimental trial-and-error .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.